An In-depth Technical Guide to the Chemical Structure and Biological Activity of Benzoylhypaconine (Benzoylaconine)
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Benzoylhypaconine (Benzoylaconine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylhypaconine, more commonly known in scientific literature as Benzoylaconine, is a norditerpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaeli. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Benzoylaconine is a monoester diterpenoid alkaloid and is a hydrolyzed derivative of the highly toxic aconitine. Its significantly lower toxicity compared to its parent compound, combined with a range of interesting pharmacological activities, has made it a subject of considerable scientific interest for potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation protocols, and biological activities of Benzoylaconine, with a focus on its modulation of key signaling pathways.
Chemical Structure and Properties
Benzoylaconine possesses a complex C19-norditerpenoid skeleton, characteristic of aconitine-type alkaloids. Its chemical structure has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure:
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IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate[1]
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Molecular Formula: C₃₂H₄₅NO₁₀[1]
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Molecular Weight: 603.7 g/mol [1]
Physicochemical Properties:
A summary of the key physicochemical properties of Benzoylaconine is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 603.7 g/mol | [1] |
| Molecular Formula | C₃₂H₄₅NO₁₀ | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol (B145695), isopropanol, chloroform; slightly soluble in water. | |
| Predicted XLogP3 | 2.9 | |
| CAS Number | 466-24-0 | [1] |
Spectroscopic Data
Experimental Protocols: Isolation of Benzoylaconine
A specific, detailed experimental protocol for the isolation of Benzoylaconine is not widely published. However, a general methodology for the isolation of related norditerpenoid alkaloids from Aconitum species can be adapted. The following protocol is a generalized procedure based on the isolation of 14-Benzoylneoline from Aconitum carmichaeli and is expected to yield fractions rich in Benzoylaconine.
1. Plant Material and Extraction:
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Air-dried and powdered roots of an appropriate Aconitum species (e.g., Aconitum carmichaeli) are used as the starting material.
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The powdered material is extracted exhaustively with 95% ethanol at reflux. The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction and Fractionation:
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The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.
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The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or petroleum ether) to remove non-alkaloidal compounds.
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The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide.
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The basic solution is then extracted with a moderately polar organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and isopropanol, to extract the total alkaloids.
3. Chromatographic Purification:
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The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
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A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable reagent (e.g., Dragendorff's reagent).
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Fractions containing compounds with similar Rf values are pooled.
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Further purification of the fractions containing Benzoylaconine can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
Biological Activities and Signaling Pathways
Benzoylaconine exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been shown to possess cardioprotective and anti-rheumatic effects. A key aspect of its mechanism of action involves the modulation of critical intracellular signaling pathways.
Anti-inflammatory Activity:
Benzoylaconine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The diagram below illustrates the inhibitory effect of Benzoylaconine on the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.
